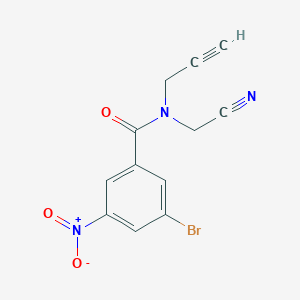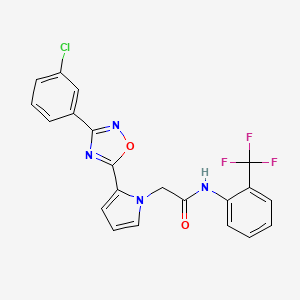![molecular formula C23H29N3O4S2 B2602570 4-(N,N-dibutylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 500149-33-7](/img/structure/B2602570.png)
4-(N,N-dibutylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-dibutylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide, commonly known as DBIBB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBIBB is a sulfonamide-based compound that possesses a benzamide and a benzothiazole moiety.
Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized and evaluated the antimicrobial potential of compounds with structures incorporating thiazole and benzamide motifs. For example, the synthesis of thiazole derivatives has been reported to exhibit significant antifungal activity (Narayana et al., 2004). Additionally, compounds such as N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives have been synthesized and shown to possess antimicrobial activity, highlighting the role of thiazole and benzamide functionalities in developing new antimicrobial agents (Chawla, 2016).
Anticancer Applications
Research into the anticancer properties of related compounds has led to the design and synthesis of derivatives that show significant activity against various cancer cell lines. For instance, derivatives such as N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been evaluated for their anticancer activity, demonstrating promising results against breast, lung, colon, and ovarian cancer cell lines (Ravinaik et al., 2021).
Photodynamic Therapy for Cancer
The development of new photosensitizers for photodynamic therapy (PDT) applications is another area of research. Zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base have been synthesized, characterized, and proposed for PDT applications due to their high singlet oxygen quantum yield and good fluorescence properties, indicating their potential in cancer treatment (Pişkin et al., 2020).
Alzheimer's Disease Treatment
Compounds with benzamide derivatives have also been investigated for their potential in treating Alzheimer's disease. For instance, a series of 5-aroylindolyl-substituted hydroxamic acids have shown potent inhibitory selectivity against histone deacetylase 6 (HDAC6), demonstrating neuroprotective activity and the ability to ameliorate Alzheimer's disease phenotypes in animal models (Lee et al., 2018).
properties
IUPAC Name |
4-(dibutylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2/c1-4-6-15-26(16-7-5-2)32(28,29)18-13-11-17(12-14-18)22(27)25-23-24-21-19(30-3)9-8-10-20(21)31-23/h8-14H,4-7,15-16H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZNPJWINQYKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dibutylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2602498.png)
![Ethyl 2-[4-oxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2602499.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2602503.png)

![1-[(4-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one](/img/structure/B2602505.png)
![Methyl 2-amino-2-[3-(2-chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2602506.png)
